

In-Depth Technical Guide: Physicochemical Profiling and Applications of CAS 115846-95-2

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Compound of Interest

Compound Name: (1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one

Cat. No.: B11943202

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As a Senior Application Scientist, I approach the characterization and application of synthetic intermediates not merely as a catalog of properties, but as a matrix of chemical potential. CAS 115846-95-2, formally known as **(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one**, is a heavily conjugated bischalcone derivative. Structurally homologous to dibenzylideneacetone (DBA), this compound features a cross-conjugated dienone system flanked by para-brominated phenyl rings.

This structural motif imparts unique electronic properties, making it a highly versatile scaffold. It serves as a bidentate ligand in organometallic chemistry, a synergistic agent in antimicrobial formulations, and a cytotoxic modulator in oncology. This whitepaper deconstructs the mechanistic chemistry, verified synthetic protocols, and biological applications of CAS 115846-95-2.

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical parameters of CAS 115846-95-2 is critical for predicting its solubility, reactivity, and bioavailability. The para-bromo substituents significantly

increase the lipophilicity (XLogP3 = 5.5) compared to unsubstituted DBA, which directly influences its cellular permeability and target binding affinity .

Property	Value	Clinical / Chemical Significance
IUPAC Name	(1E,4E)-1,5-bis(4-bromophenyl)penta-1,4-dien-3-one	Defines the trans, trans stereochemistry critical for receptor docking.
CAS Registry Number	115846-95-2	Standard identifier for regulatory and procurement tracking.
Molecular Formula	C17H12Br2O	Indicates a highly unsaturated, halogenated framework.
Molecular Weight	392.09 g/mol	Falls within the Lipinski Rule of 5 threshold for oral bioavailability.
Melting Point	211 °C (484 K)	High crystalline stability; indicative of strong intermolecular π - π stacking.
XLogP3	5.5	High lipophilicity; suggests partitioning into lipid membranes.
Hydrogen Bond Acceptors	1	The central carbonyl oxygen serves as the sole H-bond acceptor.
Hydrogen Bond Donors	0	Lack of H-donors limits aqueous solubility but aids in hydrophobic pocket binding.
Exact Mass	391.92344 Da	Utilized for high-resolution mass spectrometry (HRMS) validation.

Mechanistic Chemistry: Synthesis & Crystallography

The synthesis of CAS 115846-95-2 relies on a double Claisen-Schmidt condensation between 4-bromobenzaldehyde and acetone. The choice of a base-catalyzed route over an acid-catalyzed one is deliberate: the base facilitates the formation of the thermodynamic (1E,4E) isomer. The reaction proceeds via an enolate intermediate, followed by an aldol addition, and concludes with an irreversible E1cB (Elimination Unimolecular conjugate Base) dehydration.

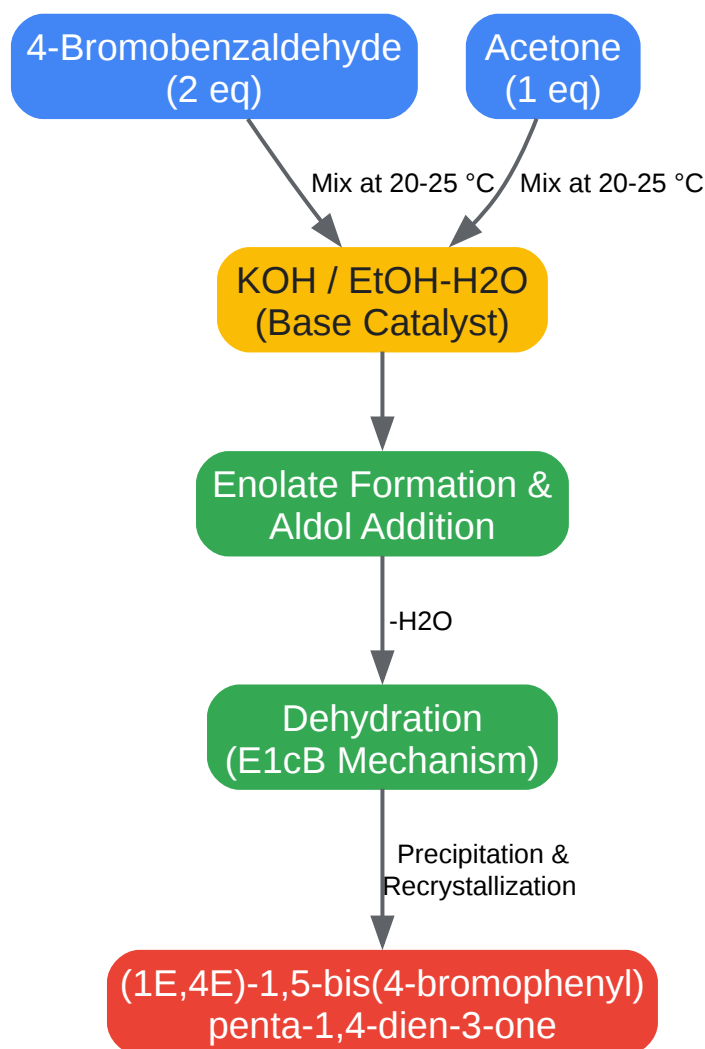
Self-Validating Protocol: Base-Catalyzed Synthesis

Rationale: Ethanolic KOH is selected as the solvent-catalyst system because it homogenizes the organic reactants while providing sufficient basicity to drive the E1cB dehydration. The precipitation of the product serves as a thermodynamic sink, driving the equilibrium forward.

Step-by-Step Methodology:

- **Reagent Preparation:** Dissolve 12.5 mmol (2.31 g) of 4-bromobenzaldehyde and 6.25 mmol (0.36 g) of acetone in 30 mL of absolute ethanol. Causality: A strict 2:1 stoichiometric ratio prevents the accumulation of the half-chalcone intermediate.
- **Catalyst Activation:** In a separate vessel, dissolve 4.0 g of potassium hydroxide (KOH) in 20 mL of deionized water. Chill to 0–5 °C.
- **Controlled Addition:** Slowly add the ethanolic reactant solution to the chilled aqueous KOH under vigorous magnetic stirring. Validation Checkpoint: The solution will transition from clear to turbid yellow within 15 minutes, indicating the onset of the first dehydration step.
- **Cross-Linking Phase:** Allow the mixture to stir at room temperature (20–25 °C) for exactly 2 hours. Causality: Extended stirring ensures the second equivalent of aldehyde fully reacts with the intermediate enolate.
- **Quenching & Recovery:** Quench the reaction by adding 20 mL of chilled water. Recover the resulting bright yellow precipitate via vacuum filtration. Wash the filter cake with 100 mL of cold water until the filtrate reaches a neutral pH. Validation Checkpoint: Neutral pH confirms the complete removal of the KOH catalyst, preventing base-catalyzed degradation during drying.

- Purification: Recrystallize the crude product from boiling absolute ethanol. Dry under vacuum at 40 °C overnight. Validation Checkpoint: The formation of pure yellow block crystals with a sharp melting point of 211 °C confirms the purity of the (1E,4E) isomer.



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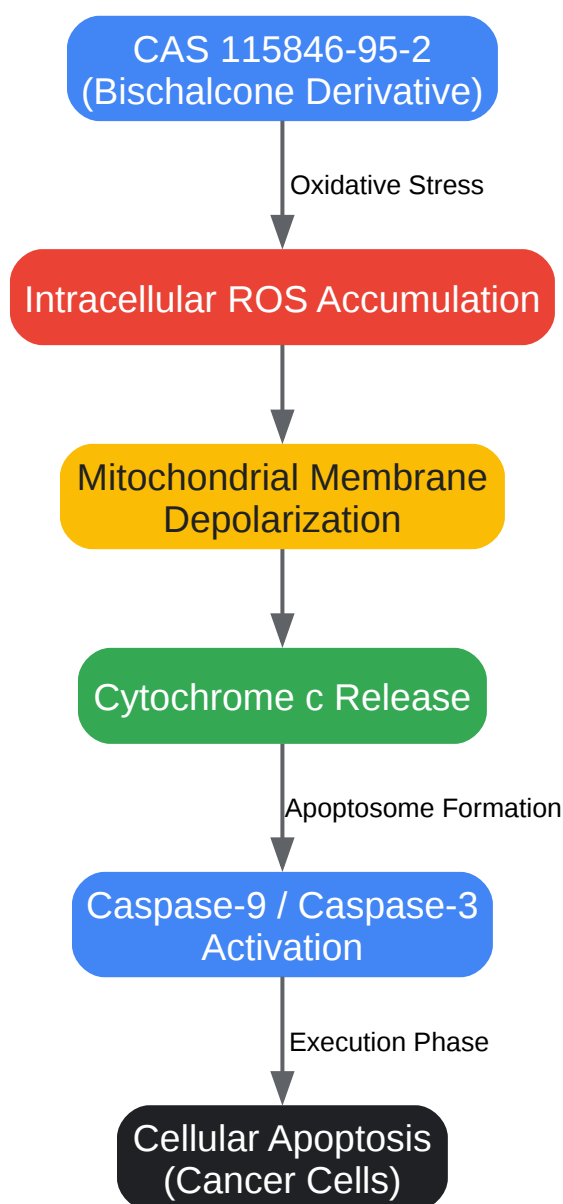
Figure 1: Synthesis workflow of CAS 115846-95-2 via Claisen-Schmidt condensation.

Biological & Pharmacological Applications

The cross-conjugated dienone core of CAS 115846-95-2 acts as a Michael acceptor, allowing it to form covalent adducts with nucleophilic thiol groups (e.g., cysteine residues) on target proteins. This reactivity underpins its diverse biological profile.

Cytotoxicity and Apoptotic Modulation

Bischalcone derivatives are potent modulators of cellular oxidative stress. By depleting intracellular glutathione (GSH) via Michael addition, CAS 115846-95-2 induces the accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers mitochondrial membrane depolarization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately driving cancer cells into apoptosis.



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Figure 2: Proposed apoptotic signaling pathway modulated by bischalcone derivatives.

Antifungal Synergy

Drug resistance in *Candida* species, particularly against fluconazole, is a growing clinical challenge. CAS 115846-95-2 and related monoketone curcumin analogs have demonstrated profound synergistic effects when co-administered with fluconazole. The mechanism relies on the compound's ability to alter intracellular ATP content and disrupt fungal cell membrane permeability, effectively re-sensitizing resistant *Candida tropicalis* and *Candida albicans* strains to standard azole therapies.

Aldose Reductase Inhibition

In the context of diabetic complications, the polyol pathway—driven by the enzyme Aldose Reductase (AR)—is a primary target. Curcuminoids and bischalcones like CAS 115846-95-2 have been evaluated as AR inhibitors. Molecular docking studies suggest that the rigid, conjugated backbone aligns favorably within the AR active site, while the terminal bromo-substituents enhance hydrophobic interactions, making it a viable lead compound for managing diabetic neuropathy and retinopathy.

Organometallic Utility: Ligand Design

Beyond its biological applications, CAS 115846-95-2 is a highly effective ligand in inorganic chemistry. As a direct analog of dibenzylideneacetone (DBA), it can coordinate to transition metals (e.g., Palladium, Ruthenium, Iron, and Copper) via its electron-deficient alkene bonds.

When synthesizing catalysts analogous to

, substituting DBA with CAS 115846-95-2 alters the electronic environment of the metal center. The electron-withdrawing nature of the para-bromo groups reduces the electron density on the conjugated alkenes, which can stabilize lower-valent metal centers or accelerate the oxidative addition step in cross-coupling reactions (such as Suzuki or Heck couplings). Furthermore, the terminal bromines offer synthetic handles for subsequent functionalization via cross-coupling, allowing for the creation of complex, multi-metallic polymeric frameworks.

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